molecular formula C12H23N B13809508 (2E)-N,N-Diethyl-2,7-octadien-1-amine CAS No. 64596-17-4

(2E)-N,N-Diethyl-2,7-octadien-1-amine

Cat. No.: B13809508
CAS No.: 64596-17-4
M. Wt: 181.32 g/mol
InChI Key: ZDIDSJWITLGYFN-ZHACJKMWSA-N
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Description

(2E)-N,N-Diethyl-2,7-octadien-1-amine is a tertiary amine characterized by a conjugated diene system (2,7-octadienyl backbone) and N,N-diethyl substituents. The (2E) stereochemistry indicates the trans configuration of the double bond at the second carbon.

The compound’s conjugated diene system may confer unique electronic properties, such as enhanced nucleophilicity or participation in cycloaddition reactions. Similar compounds, such as N,N-diethylcitronellal derivatives, are synthesized via alkylation or condensation reactions (e.g., using K₂CO₃ and KI in methyl ethyl ketone) . While direct pharmacological data for (2E)-N,N-diethyl-2,7-octadien-1-amine are absent, structurally related N,N-diethylamines (e.g., DDPE hydrochloride) have shown clinical relevance in enhancing chemotherapeutic responses .

Properties

CAS No.

64596-17-4

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

(2E)-N,N-diethylocta-2,7-dien-1-amine

InChI

InChI=1S/C12H23N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4,10-11H,1,5-9,12H2,2-3H3/b11-10+

InChI Key

ZDIDSJWITLGYFN-ZHACJKMWSA-N

Isomeric SMILES

CCN(CC)C/C=C/CCCC=C

Canonical SMILES

CCN(CC)CC=CCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-Diethyl-2,7-octadien-1-amine typically involves the reaction of diethylamine with an appropriate octadien precursor. One common method is the alkylation of diethylamine with 2,7-octadien-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of (2E)-N,N-Diethyl-2,7-octadien-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,N-Diethyl-2,7-octadien-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amine oxides.

    Reduction: Reduction reactions can convert the double bonds in the octadien chain to single bonds, resulting in saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce saturated amines.

Scientific Research Applications

(2E)-N,N-Diethyl-2,7-octadien-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N,N-Diethyl-2,7-octadien-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Double Bond Position/Configuration Key Applications/Findings References
(2E)-N,N-Diethyl-2,7-octadien-1-amine C₁₂H₂₁N 179.30 N,N-diethyl 2,7-octadienyl (E-configuration) Limited data; inferred reactivity
(E)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine C₁₄H₂₇N 209.38 N,N-diethyl, 3,7-dimethyl 2,6-octadienyl (E) Terpene-derived intermediate; synthetic utility
N,N-Diethyl-2-(4-(naphthalen-2-yl)phenoxy)ethan-1-amine C₂₂H₂₅NO 325.45 N,N-diethyl, phenoxy-naphthyl Single bond Synthesized via SN2 alkylation; potential ligand or bioactive agent
DDPE (N,N-diethyl-2(4-phenylmethyl-phenoxyethamine) hydrochloride) C₂₃H₃₂ClNO 374.96 N,N-diethyl, phenoxy-benzyl Single bond Clinical use in sensitizing cancer cells to anthracyclines
(2E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine C₁₁H₁₅N 161.25 N,N-dimethyl, phenyl 2-propenyl (E) Model compound for studying steric effects

Key Comparisons

Substituent Effects: N,N-Diethyl vs. For example, (2E)-N,N-dimethyl-3-phenylprop-2-en-1-amine (161.25 g/mol) is lighter and less hydrophobic than diethyl analogues . Aromatic vs. Aliphatic Chains: Phenolic or naphthyl substituents (e.g., in DDPE or ’s compound) introduce π-π interactions, favoring binding to biological targets or aromatic solvents .

Double Bond Position and Configuration :

  • Conjugated dienes (2,7-octadienyl in the target vs. 2,6-octadienyl in citronellal derivatives) influence electronic delocalization and reactivity. For instance, 3,7-dimethyl substitution in (E)-N,N-diethyl-3,7-dimethylocta-2,6-dien-1-amine may stabilize the molecule via hyperconjugation .
  • The (E)-configuration at the double bond affects molecular geometry and intermolecular interactions, as seen in stereoselective syntheses .

Citronellal-based amines (e.g., N,N-diethyl-2,7-dimethyl-2,6-octadienylamine) are intermediates in fragrances and agrochemicals, suggesting industrial utility for related compounds .

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